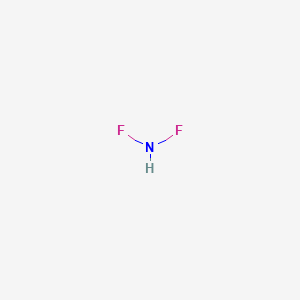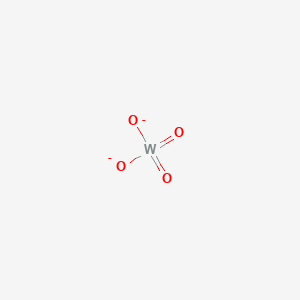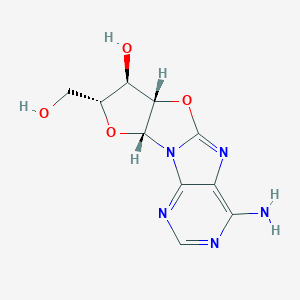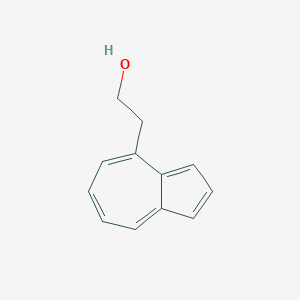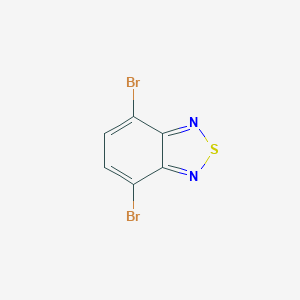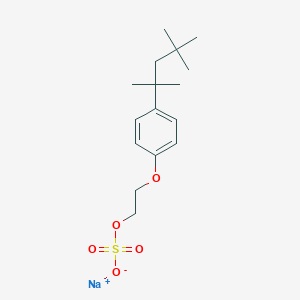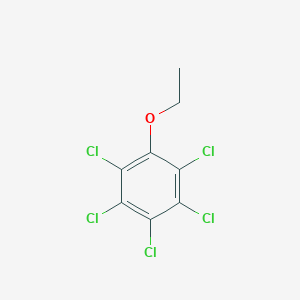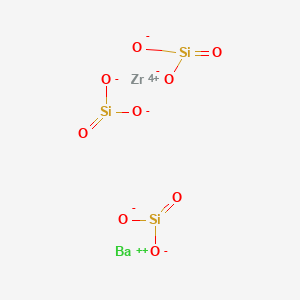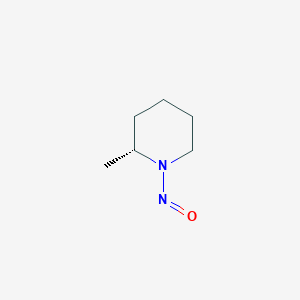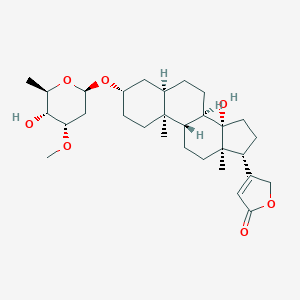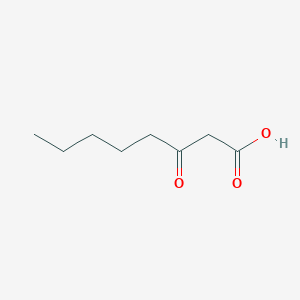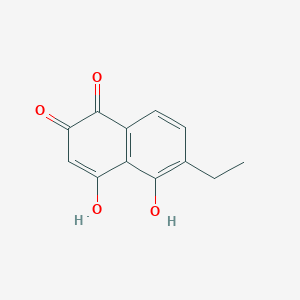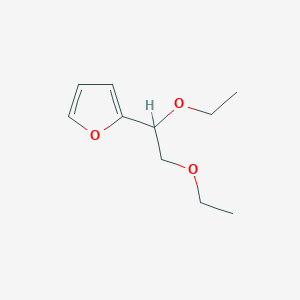
2-(1,2-Diethoxyethyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Diethoxyethyl)furan is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DEEF and is a furan derivative that has been synthesized through various methods. DEEF has been found to have potential applications in the field of medicinal chemistry, as it exhibits a range of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of DEEF is not fully understood, but it is believed to work through various pathways. It has been found to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. DEEF has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, DEEF has been found to scavenge free radicals, which can cause oxidative damage to cells.
Biochemical And Physiological Effects
DEEF has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, DEEF has been found to scavenge free radicals, which can cause oxidative damage to cells. DEEF has also been found to have a low toxicity profile, which makes it a promising candidate for further study.
Advantages And Limitations For Lab Experiments
One advantage of DEEF is its low toxicity profile, which makes it a promising candidate for further study. Additionally, DEEF is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of DEEF is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of DEEF. One direction is to further study its antitumor activity, as it has shown promising results in inhibiting the growth of cancer cells. Another direction is to study its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, further studies can be conducted to understand its mechanism of action and to design experiments to study its effects. Overall, DEEF has the potential to be a valuable compound in the field of medicinal chemistry, and further study is warranted to fully understand its properties and potential applications.
Synthesis Methods
DEEF can be synthesized through various methods, including the reaction of furfuryl alcohol with diethyl oxalate in the presence of a catalyst. The reaction yields DEEF, which can be purified through distillation. Another method involves the reaction of furfuryl alcohol with diethyl carbonate in the presence of a catalyst, which also yields DEEF.
Scientific Research Applications
DEEF has been found to have potential applications in the field of medicinal chemistry. It has been studied for its antitumor activity, as it has been found to inhibit the growth of cancer cells. DEEF has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, DEEF has been studied for its antioxidant activity, as it has been found to scavenge free radicals.
properties
CAS RN |
14133-54-1 |
|---|---|
Product Name |
2-(1,2-Diethoxyethyl)furan |
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-(1,2-diethoxyethyl)furan |
InChI |
InChI=1S/C10H16O3/c1-3-11-8-10(12-4-2)9-6-5-7-13-9/h5-7,10H,3-4,8H2,1-2H3 |
InChI Key |
YQYPBVVXPDWKMV-UHFFFAOYSA-N |
SMILES |
CCOCC(C1=CC=CO1)OCC |
Canonical SMILES |
CCOCC(C1=CC=CO1)OCC |
synonyms |
2-(1,2-Diethoxyethyl)furan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



